2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
2-anilino-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS/c16-10-8-9(12-6-13-10)15-11(17-8)14-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBDNZUZDXQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588023 | |
| Record name | 2-Anilino[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14998-02-8 | |
| Record name | 2-Anilino[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
POCl3-Mediated Chlorination
Thiazolo[5,4-d]pyrimidin-7(6H)-one (3) reacts with phosphorus oxychloride under reflux to generate 7-chloro-2-(n-propylthio)thiazolo[5,4-d]pyrimidine (4). Optimal conditions:
Nucleophilic Aromatic Substitution
The chloro intermediate (4) undergoes amination with aniline derivatives in ethanol containing triethylamine:
General procedure :
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Charge 4 (1 eq) and substituted aniline (1.2 eq) in ethanol
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Add triethylamine (0.1 eq) as acid scavenger
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Reflux 6-8 hours
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Isolate product via vacuum filtration
Representative yields :
| Aniline Derivative | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-Fluoroaniline | 80 | 7 |
| 3-Aminopyridine | 68 | 8 |
| Furfurylamine | 72 | 6 |
Microwave-Assisted Synthesis
Recent studies demonstrate microwave irradiation enhances reaction efficiency:
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Mix 7-chloro intermediate (4) with aniline (1.5 eq) in acetic acid
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Irradiate at 150W, 118°C for 15-20 minutes
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Cool and precipitate product
Advantages :
Regioselective Cyclization Strategies
Complex substitutions require careful control of cyclization regiochemistry. Batey and Evindar's method achieves >90% regioselectivity using:
Key modifications :
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Palladium chloride (0.5 mol%) as cyclization catalyst
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TBAB (tetrabutylammonium bromide) phase-transfer catalyst
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DMSO/NMP (1:1) solvent system at 120°C
Mechanistic considerations :
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Thiourea intermediate coordination to Pd center
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Oxidative addition forming Pd-S bond
Industrial-Scale Production Challenges
While laboratory methods prove effective, manufacturing requires addressing:
Critical issues :
| Challenge | Mitigation Strategy |
|---|---|
| POCl3 handling | Closed-loop reaction systems |
| Aniline purification | Short-path distillation at reduced pressure |
| Polymorphism control | Seeded crystallization from methanol |
| Yield optimization | Continuous flow reactor implementation |
Economic factors :
Analytical Characterization
Modern quality control integrates multiple techniques:
Structural verification :
Purity assessment :
Comparative Method Analysis
Synthesis route efficiency :
| Method | Average Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Conventional heating | 72 | 95-97 | Moderate |
| Microwave-assisted | 83 | 98-99 | High |
| Continuous flow | 78 | 97-98 | Excellent |
Chemical Reactions Analysis
Types of Reactions
2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation can lead to sulfoxides or sulfones .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxicity against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, its inhibitory effect on topoisomerase I is due to its ability to stabilize the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication . This mechanism is similar to that of other topoisomerase I inhibitors like camptothecin .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs include thiazolo- and triazolo-pyrimidinones with diverse substituents (Table 1).
Table 1: Structural Comparison of Thiazolo- and Triazolo-Pyrimidinones
Key Observations:
- Core Heteroatom Influence : Thiazolo derivatives (sulfur-containing) exhibit distinct electronic properties compared to triazolo analogs (nitrogen-rich), influencing solubility and receptor binding. For example, sulfur in thiazolo derivatives enhances lipophilicity, whereas triazolo compounds may favor hydrogen bonding .
- Substituent Effects: Anilino Group: The 2-anilino substitution in the target compound likely enhances π-π stacking interactions with aromatic residues in biological targets, similar to 3-phenyl analogs . Piperazinyl Groups: The 4-ethylpiperazinyl substituent in introduces basicity and water solubility, which may improve pharmacokinetics.
Table 2: Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antibacterial domains. This compound belongs to the thiazolo[4,5-d]pyrimidine family, known for its pharmacological potential.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves the cyclization of 4-amino-2-chloropyrimidine with aniline, followed by a reaction with thiourea under basic conditions. This method highlights the importance of optimizing reaction conditions to enhance yield and purity .
Anticancer Properties
Numerous studies have demonstrated the anticancer efficacy of this compound against various cancer cell lines. The compound exhibits potent cytotoxicity, particularly through its action as a cyclin-dependent kinase (CDK) inhibitor.
- Mechanism of Action : The compound inhibits CDK1, which is crucial for cell cycle regulation. By stabilizing the topoisomerase I-DNA complex, it prevents DNA re-ligation and replication, leading to apoptosis in cancer cells .
-
Case Studies :
- A study evaluated the compound against 60 human tumor cell lines representing various cancers (leukemia, melanoma, lung, colon, etc.). Results indicated significant antitumor activity at low concentrations (log10 GI50 = -4.7) .
- Another investigation highlighted that specific derivatives exhibited high selectivity towards CNS and ovarian cancer cell lines with notable GI50 and TGI values .
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| CNS SNB-75 | 3.93 | 41.7 | 91.2 |
| Ovarian IGROV1 | 3.93 | 41.7 | 91.2 |
| Lung A549 | 10 | - | - |
| Breast T47D | 8 | - | - |
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Preliminary results suggest it possesses moderate activity against various bacterial strains, potentially through mechanisms similar to its anticancer effects.
Structure-Activity Relationship (SAR)
Research into the SAR of thiazolo[4,5-d]pyrimidine derivatives indicates that modifications to the aniline moiety can significantly impact biological activity. For example, substitutions that enhance electron density on the aromatic ring may improve binding affinity to target enzymes .
Comparison with Similar Compounds
When compared to other known CDK inhibitors like camptothecin, this compound shows unique electronic and steric properties due to its specific substitution pattern. This uniqueness contributes to its distinct biological activities and potential as a lead compound for drug development .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one?
The synthesis typically involves sequential functionalization of the thiazolo-pyrimidinone core. A representative route includes:
- Step 1: Chlorination of the 7-oxo group using POCl₃ in the presence of dimethylaniline at 105–110°C to yield the 7-chloro intermediate .
- Step 2: Nucleophilic substitution with aniline in dioxane under basic conditions (e.g., triethylamine) to introduce the anilino group at position 7 . Key Validation: Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regioselectivity and purity .
Q. How can structural ambiguities in 2-anilino derivatives be resolved using advanced analytical techniques?
- X-ray crystallography provides unambiguous confirmation of the fused thiazolo-pyrimidinone scaffold and substituent positions, as demonstrated for related triazolo-pyrimidines .
- 2D NMR (COSY, HSQC, HMBC) resolves connectivity challenges, particularly distinguishing between tautomeric forms or regioisomeric byproducts .
Advanced Research Questions
Q. What experimental strategies are recommended to investigate the antiviral or anticancer mechanisms of 2-anilino-thiazolo-pyrimidinones?
- Enzyme inhibition assays: Test activity against viral targets (e.g., fatty acid amide hydrolase) using fluorogenic substrates and IC₅₀ determination .
- Cellular toxicity profiling: Employ MTT assays on human cell lines (e.g., HEK293, HeLa) to differentiate cytotoxic effects from target-specific activity .
- Molecular docking: Use homology models of viral proteases or kinases to predict binding modes and guide structure-activity relationship (SAR) studies .
Q. How should researchers address discrepancies in biological activity data across structurally similar analogs?
- Systematic SAR analysis: Compare substituent effects at positions 2 (anilino) and 6 (thiazolo) using standardized assays. For example, electron-withdrawing groups on the anilino ring may enhance enzymatic inhibition but reduce solubility .
- Metabolic stability studies: Evaluate pharmacokinetic parameters (e.g., microsomal half-life) to rule out false negatives due to rapid degradation .
Q. What in vivo models are appropriate for validating the therapeutic potential of this compound?
- Antiviral efficacy: Use murine models of opportunistic infections (e.g., cytomegalovirus) with dose-response studies to assess viral load reduction and toxicity .
- Xenograft tumors: Test antitumor activity in immunodeficient mice implanted with cancer cell lines (e.g., HCT116 for colorectal cancer), monitoring tumor volume and biomarkers (e.g., caspase-3 for apoptosis) .
Methodological Considerations
Q. How can researchers optimize reaction yields for large-scale synthesis of 2-anilino derivatives?
- Solvent optimization: Replace dioxane with THF or acetonitrile to improve aniline solubility and reduce side reactions .
- Catalytic additives: Introduce phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
Q. What computational tools are recommended for predicting the drug-likeness of 2-anilino-thiazolo-pyrimidinones?
- ADMET prediction: Use SwissADME or ADMETlab to assess parameters like LogP, aqueous solubility, and CYP450 inhibition .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals to predict reactivity and stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
